

# Application Note: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Assignment for Ethyl Salicylate

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## Compound of Interest

Compound Name: Ethyl Salicylate

Cat. No.: B7769798

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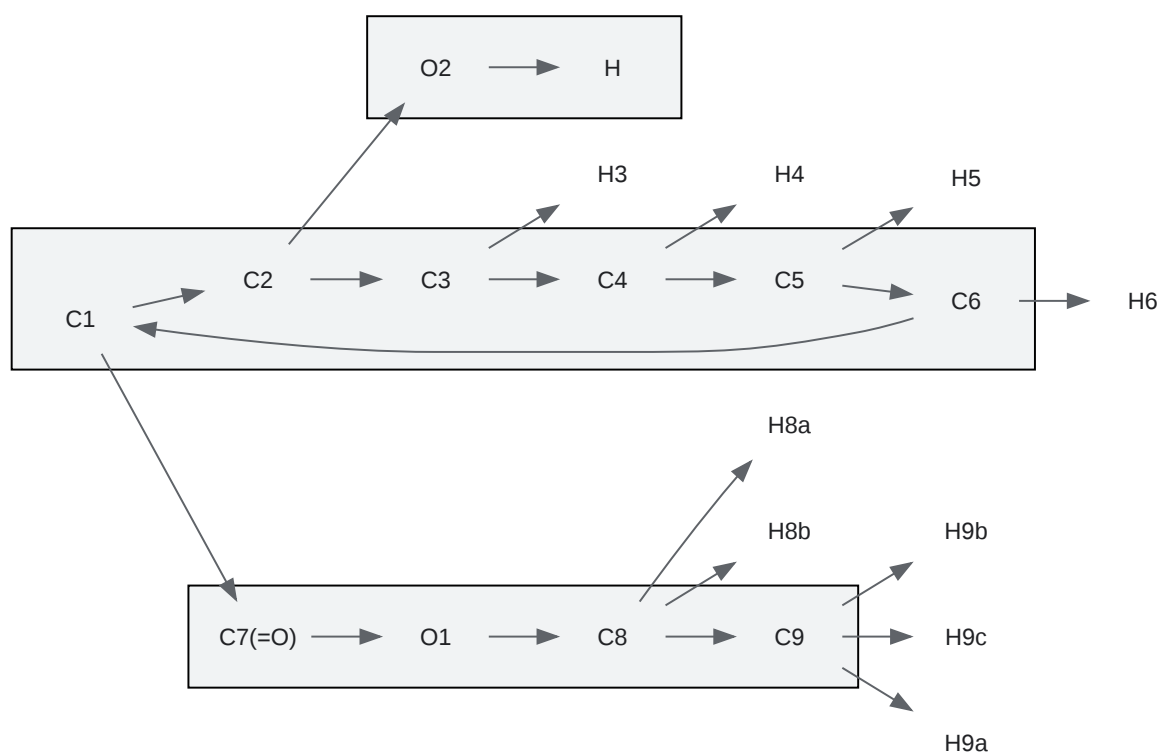
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ethyl salicylate** is an organic ester formed by the condensation of salicylic acid and ethanol. It is commonly used in fragrances, flavorings, and as a topical analgesic. The structural elucidation and confirmation of **ethyl salicylate** are crucial for quality control and drug development processes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of its molecular structure. This application note provides a detailed protocol and spectral assignment for the  $^1\text{H}$  and  $^{13}\text{C}$  NMR analysis of **ethyl salicylate**.

## Chemical Structure

The chemical structure of **ethyl salicylate**, with the IUPAC name ethyl 2-hydroxybenzoate, is shown below. The numbering of the atoms is provided for clear correlation with the NMR spectral assignments.



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Caption: Numbered chemical structure of **Ethyl Salicylate**.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **ethyl salicylate** were acquired in deuterated chloroform ( $\text{CDCl}_3$ ) with tetramethylsilane (TMS) as the internal standard.

**Table 1:  $^1\text{H}$  NMR Spectral Data for Ethyl Salicylate (400 MHz,  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
10.85	s	-	1H	OH
7.88	dd	8.0, 1.6	1H	H-6
7.43	ddd	8.4, 7.6, 1.6	1H	H-4
6.98	dd	8.4, 0.8	1H	H-3
6.85	ddd	8.0, 7.6, 0.8	1H	H-5
4.42	q	7.1	2H	H-8
1.39	t	7.1	3H	H-9

**Table 2:  $^{13}\text{C}$  NMR Spectral Data for Ethyl Salicylate (100 MHz,  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ ) ppm	Assignment
170.22	C-7 (C=O)
161.80	C-2
135.54	C-4
129.93	C-6
119.04	C-5
117.55	C-3
112.66	C-1
61.39	C-8
14.16	C-9

## Experimental Protocol

### Sample Preparation

- Weigh 10-20 mg of **ethyl salicylate** into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) to the NMR tube.
- Cap the tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

### NMR Data Acquisition

- Instrument: A 400 MHz NMR spectrometer.
- Solvent:  $\text{CDCl}_3$ .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Temperature: 298 K.
- $^1\text{H}$  NMR Acquisition:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16 to 32, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time: 3-4 seconds.
- Spectral Width: A range that covers all expected proton signals (e.g., -1 to 12 ppm).
- <sup>13</sup>C NMR Acquisition:
  - Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
  - Number of Scans: 1024 to 2048, due to the lower natural abundance of <sup>13</sup>C.
  - Relaxation Delay (d1): 2 seconds.
  - Acquisition Time: 1-2 seconds.
  - Spectral Width: A range that covers all expected carbon signals (e.g., 0 to 200 ppm).

## Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for <sup>1</sup>H NMR and the residual CDCl<sub>3</sub> signal at 77.16 ppm for <sup>13</sup>C NMR.
- Integrate the peaks in the <sup>1</sup>H NMR spectrum.
- Analyze the multiplicities and coupling constants for the <sup>1</sup>H NMR signals.
- Assign the peaks in both spectra to the corresponding nuclei in the **ethyl salicylate** molecule.

## Spectral Interpretation and Assignment

## $^1\text{H}$ NMR Spectrum

The  $^1\text{H}$  NMR spectrum of **ethyl salicylate** displays distinct signals for the aromatic, hydroxyl, and ethyl group protons.

- **Hydroxyl Proton:** A singlet at 10.85 ppm is assigned to the phenolic hydroxyl proton. Its downfield shift is due to intramolecular hydrogen bonding with the adjacent ester carbonyl group.
- **Aromatic Protons:** The four protons on the benzene ring appear in the range of 6.85-7.88 ppm. The ortho- and para-positions relative to the hydroxyl group and the meta-position relative to the ester group result in complex splitting patterns.
  - The proton at the 6-position (H-6) is ortho to the ester group and appears as a doublet of doublets at 7.88 ppm.
  - The proton at the 4-position (H-4) appears as a doublet of doublet of doublets at 7.43 ppm.
  - The proton at the 3-position (H-3) is a doublet of doublets at 6.98 ppm.
  - The proton at the 5-position (H-5) is a doublet of doublet of doublets at 6.85 ppm.
- **Ethyl Group Protons:** The ethyl group exhibits a characteristic quartet and triplet pattern.
  - The methylene protons (H-8) adjacent to the ester oxygen appear as a quartet at 4.42 ppm due to coupling with the three methyl protons.
  - The methyl protons (H-9) appear as a triplet at 1.39 ppm due to coupling with the two methylene protons.

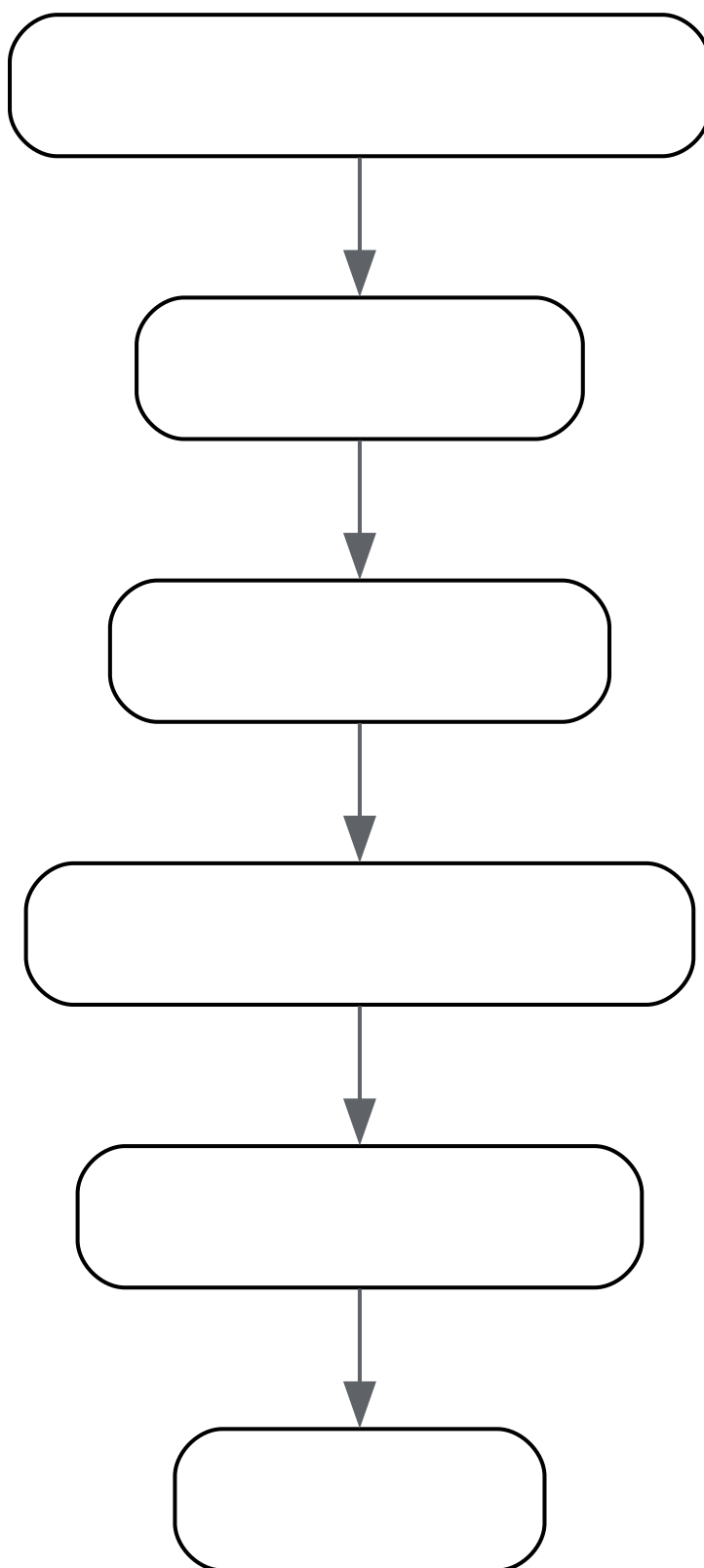
## $^{13}\text{C}$ NMR Spectrum

The  $^{13}\text{C}$  NMR spectrum shows nine distinct signals, corresponding to the nine carbon atoms in **ethyl salicylate**.

- **Carbonyl Carbon:** The signal at 170.22 ppm is assigned to the ester carbonyl carbon (C-7).

- Aromatic Carbons: The six aromatic carbons appear between 112 and 162 ppm.
  - The carbon bearing the hydroxyl group (C-2) is the most deshielded aromatic carbon, appearing at 161.80 ppm.
  - The carbon attached to the ester group (C-1) appears at 112.66 ppm.
  - The remaining aromatic carbons (C-3, C-4, C-5, C-6) are assigned based on their electronic environment and comparison with predicted spectra, with chemical shifts at 117.55, 135.54, 119.04, and 129.93 ppm, respectively.
- Ethyl Group Carbons:
  - The methylene carbon (C-8) attached to the ester oxygen appears at 61.39 ppm.
  - The methyl carbon (C-9) is the most upfield signal at 14.16 ppm.

## Workflow for NMR Spectral Acquisition and Analysis



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Caption: General workflow for NMR spectral acquisition and analysis.



## Conclusion

This application note provides a comprehensive guide to the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral assignment of **ethyl salicylate**. The detailed data and protocols are valuable for researchers and scientists in academic and industrial settings for the purposes of structural verification, quality control, and as a reference for the analysis of related compounds. The provided spectral assignments are consistent with the known effects of substituents on aromatic systems and the characteristic patterns of common functional groups.

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